(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a chlorophenyl group, and a carboxylic acid moiety, making it a valuable entity in various scientific and industrial applications.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
Target of Action
Fmoc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid is a non-natural amino acid derivative . It is primarily used as an intermediate in organic synthesis . Its primary targets are the amino acid groups that it protects during peptide chain synthesis .
Mode of Action
This compound acts as a protecting group for amino acids during peptide synthesis . It interacts with the amino acid groups, preventing them from reacting with other compounds during the synthesis process . This allows for the controlled addition of amino acids to the peptide chain .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the solid-phase synthesis of peptides, where it protects amino acid groups and allows for the controlled growth of the peptide chain .
Pharmacokinetics
Its physico-chemical properties such as its molecular weight (42187 g/mol), density (1336±006 g/cm3), and boiling point (6422±550 °C) have been reported .
Result of Action
The result of the compound’s action is the successful synthesis of peptide chains . By protecting amino acid groups, it allows for the controlled addition of amino acids to the peptide chain, leading to the formation of the desired peptide .
Action Environment
The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, but insoluble in water . This solubility profile influences its action, efficacy, and stability. It is typically used in a laboratory setting, where environmental conditions can be controlled to ensure its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of strong bases and coupling reagents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected amino acids
9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
N-[(9H-Fluoren-9-yl)methoxy]carbonyloxy)succinimide
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the chlorophenyl group and the carboxylic acid moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3S)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGSUXYRDKFJX-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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